N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide
Description
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound combining benzodioxane, pyrazole, and benzothiazole moieties. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by polycyclic systems. Its synthesis likely follows methodologies analogous to benzodioxane-pyrazole hybrids, such as condensation reactions involving hydrazine derivatives and functionalized benzodioxane precursors .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-20(13-5-6-16-19(7-13)28-12-21-16)23-14-8-22-24(9-14)10-15-11-26-17-3-1-2-4-18(17)27-15/h1-9,12,15H,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQRNUMPNCTUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple pharmacophoric moieties, including a pyrazole ring and a benzo[d]thiazole unit. Its molecular formula is , with a molecular weight of approximately 367.45 g/mol. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety contributes to its lipophilicity, as indicated by a LogP value of around 4.71, suggesting good membrane permeability which is crucial for biological activity .
Biological Activity Overview
Research indicates that compounds featuring similar structural motifs exhibit a range of biological activities:
-
Anticancer Activity :
- Mechanism : Several studies have reported anticancer properties associated with derivatives of pyrazole and benzothiazole. The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells .
- Case Study : A study evaluated the cytotoxic effects of various pyrazole derivatives against human cancer cell lines, revealing that certain substitutions significantly enhance antiproliferative activity .
-
Antimicrobial Effects :
- Mechanism : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism includes disruption of microbial cell wall synthesis and interference with metabolic pathways .
- Case Study : A series of benzothiazole derivatives were tested for antimicrobial activity, showing promising results against multiple strains .
-
Neuroprotective Properties :
- Mechanism : Some derivatives exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
- Case Study : In vivo studies demonstrated that certain benzothiazole derivatives reduced seizure activity in animal models, suggesting potential for treating epilepsy .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of kinases; apoptosis induction | , |
| Antimicrobial | Disruption of cell wall synthesis | , |
| Neuroprotective | Modulation of neurotransmitter systems |
Table 2: Case Studies on Anticancer Activity
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. The incorporation of pyrazole and thiazole moieties has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole have shown promise as inhibitors of histone demethylases, which play a crucial role in cancer progression and epigenetic regulation .
Antimicrobial Properties
Compounds featuring the benzothiazole structure have demonstrated significant antimicrobial activity. Research indicates that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Similar compounds have been investigated for their anti-inflammatory properties. The potential to modulate inflammatory pathways makes these compounds suitable candidates for developing nonsteroidal anti-inflammatory drugs (NSAIDs). The structure-function relationship studies indicate that modifications at specific positions can enhance efficacy and reduce side effects .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The initial step often includes the condensation of 2,3-dihydrobenzo[b][1,4]dioxin with appropriate hydrazines to form hydrazone intermediates, followed by cyclization to yield the pyrazole core .
A comprehensive SAR analysis reveals that modifications at the 4-position on the pyrazole ring can significantly influence biological activity. For example, substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability .
Case Study 1: Anticancer Screening
In a study evaluating a series of benzothiazole derivatives, this compound was tested against multiple cancer cell lines, including breast and lung cancer models. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A series of synthesized derivatives were screened for antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in the evidence. Key comparisons focus on substituent variations, molecular properties, and synthetic strategies:
Substituent and Functional Group Variations
Structure-Activity Relationship (SAR) Insights
- Benzothiazole Modifications : Fluorination (as in ) typically increases metabolic stability and membrane permeability compared to methoxy or unsubstituted derivatives .
- Linker Flexibility : Ethyl or methylene linkers (as in the target compound and ) may enhance binding to sterically constrained targets versus rigid fused systems (e.g., ).
Research Findings and Limitations
- Bioactivity Data: No direct pharmacological data for the target compound are available in the evidence. However, analogs like and show activity in kinase inhibition assays, suggesting the target compound may share similar mechanisms .
- Physicochemical Properties : Molecular weights of analogs range from 424–433 g/mol, aligning with Lipinski’s Rule of Five criteria for drug-likeness. The target compound’s carboxamide group likely improves solubility over ester-containing analogs (e.g., ).
- Synthetic Challenges : Steric hindrance from the benzodioxane-methyl group may reduce coupling efficiency during benzothiazole conjugation, necessitating optimized reaction conditions .
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling benzo[d]thiazole-6-carboxylic acid derivatives with functionalized pyrazole intermediates. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance reactivity .
- Temperature control : Reactions may require reflux conditions (80–120°C) for amide bond formation .
- Catalysts : Carbodiimide-based coupling agents (e.g., EDC/HOBt) are critical for activating carboxyl groups .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity .
Basic: Which analytical techniques are most reliable for structural characterization?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazole and benzo[d]thiazole moieties .
- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity .
- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Conflicting bioactivity data may arise from assay conditions or structural analogs. Mitigation strategies include:
- Comparative dose-response assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Metabolite profiling : Identify active metabolites using LC-MS to rule out off-target effects .
- Structural analogs : Test derivatives with modified dihydrodioxin or pyrazole substituents to isolate pharmacophores .
- Computational docking : Use AutoDock Vina to predict binding affinities against proposed targets (e.g., kinase domains) .
Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?
Answer:
The pyrazole and thiazole rings participate in Pd-catalyzed couplings. Key findings:
- Kinetic studies : Monitor Suzuki-Miyaura reactions via P NMR to track Pd(0) intermediates .
- Isotopic labeling : C-labeled benzo[d]thiazole confirms regioselectivity in Buchwald-Hartwig aminations .
- Side reactions : Competitive oxidation of the dihydrodioxin methyl group requires inert atmospheres .
Basic: How can solubility and formulation challenges be addressed in preclinical studies?
Answer:
The compound’s hydrophobicity (logP ~3.5) necessitates tailored formulations:
- Co-solvents : Use PEG-400 or cyclodextrins for in vitro assays .
- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability in pharmacokinetic studies .
- DSC/TGA : Assess thermal stability to guide lyophilization protocols .
Advanced: What computational strategies enhance reaction design and target prediction?
Answer:
- DFT calculations : Optimize transition states for amide coupling using Gaussian09 .
- Molecular dynamics (MD) : Simulate membrane permeability with CHARMM force fields .
- QSAR models : Train models on pyrazole-thiazole analogs to predict ADMET properties .
Advanced: How is regioselectivity controlled during functionalization of the pyrazole ring?
Answer:
- Directing groups : Install nitro or acetyl groups at C3 to bias electrophilic substitution at C4 .
- In situ monitoring : Use Raman spectroscopy to detect intermediates during Ullmann couplings .
- Steric maps : Generate Voronoi diagrams to predict steric hindrance in crowded pyrazole environments .
Basic: What protocols ensure compound stability during long-term storage?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months; analyze degradation via HPLC .
- Light sensitivity : Store in amber vials under argon to prevent photooxidation of the thiazole ring .
- Degradation products : Identify hydrolyzed amide bonds or oxidized dioxin using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
